![molecular formula C11H13F2NO B5624032 4-(2,5-difluorobenzyl)morpholine](/img/structure/B5624032.png)
4-(2,5-difluorobenzyl)morpholine
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Description
Synthesis Analysis
The synthesis of related morpholine derivatives involves complex organic synthesis routes, including reductive amination, annulation, and Grignard reactions, as detailed in the synthesis of key intermediates for medicinal compounds like aprepitant (Zhang Fuli, 2012). Another method involves the judicious application of allyl protecting groups for synthesizing key precursors for kinase inhibitors, highlighting the versatile synthetic strategies employed in creating morpholine-based compounds (Sonsoles Rodriguez Aristegui et al., 2006).
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated through spectroscopic methods and X-ray crystallography. For example, the crystal structure analysis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, related to the morpholine structure, reveals intricate molecular interactions and supramolecular networks (A. Banu et al., 2013).
Chemical Reactions and Properties
Morpholine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and coupling reactions, which modify their chemical properties for targeted applications. An example includes the coupling reaction forming diazenyl-morpholine, showcasing the versatility in functional group modifications (Taylor Chin et al., 2010).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystalline structure of these compounds often demonstrates significant intermolecular hydrogen bonding, contributing to their stability and solubility characteristics (Gao Cao & A. Hu, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the presence of functional groups, are pivotal in determining the application range of morpholine derivatives. Studies, such as the synthesis and characterization of novel quinoline derivatives, highlight the importance of substituent effects on the chemical properties and potential biological activity (H. Bonacorso et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-[(2,5-difluorophenyl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGOQDUPOHWPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Difluorobenzyl)morpholine |
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